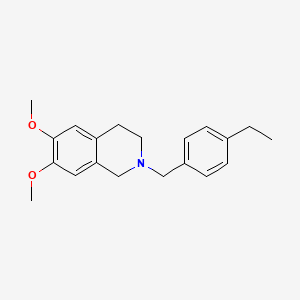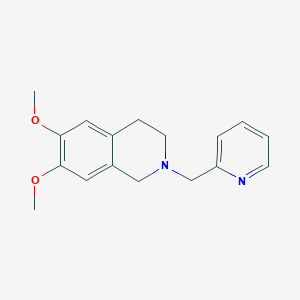![molecular formula C14H15N3O B5836848 N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)
N-[4-(dimethylamino)phenyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]isonicotinamide, also known as NDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDMA is a derivative of isonicotinamide and has been shown to have a wide range of biochemical and physiological effects.
作用机制
N-[4-(dimethylamino)phenyl]isonicotinamide exerts its biological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and cell signaling pathways. N-[4-(dimethylamino)phenyl]isonicotinamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play key roles in the inflammatory response. N-[4-(dimethylamino)phenyl]isonicotinamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[4-(dimethylamino)phenyl]isonicotinamide has also been shown to reduce oxidative stress and inflammation in various tissues, including the liver and brain. Additionally, N-[4-(dimethylamino)phenyl]isonicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-[4-(dimethylamino)phenyl]isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. N-[4-(dimethylamino)phenyl]isonicotinamide is also stable and can be stored for long periods of time. However, N-[4-(dimethylamino)phenyl]isonicotinamide has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. Additionally, N-[4-(dimethylamino)phenyl]isonicotinamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
未来方向
There are several future directions for research on N-[4-(dimethylamino)phenyl]isonicotinamide. One area of interest is the development of N-[4-(dimethylamino)phenyl]isonicotinamide-based fluorescent probes for the detection of metal ions. Another area of interest is the development of N-[4-(dimethylamino)phenyl]isonicotinamide-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, future research could focus on the safety and efficacy of N-[4-(dimethylamino)phenyl]isonicotinamide in humans, as well as its potential interactions with other drugs and compounds.
In conclusion, N-[4-(dimethylamino)phenyl]isonicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-[4-(dimethylamino)phenyl]isonicotinamide has several advantages for lab experiments, but also has some limitations. Future research on N-[4-(dimethylamino)phenyl]isonicotinamide could focus on the development of fluorescent probes and drugs, as well as the safety and efficacy of N-[4-(dimethylamino)phenyl]isonicotinamide in humans.
合成方法
N-[4-(dimethylamino)phenyl]isonicotinamide can be synthesized through a reaction between 4-(dimethylamino)benzaldehyde and isonicotinamide. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is N-[4-(dimethylamino)phenyl]isonicotinamide, which is a white crystalline powder.
科学研究应用
N-[4-(dimethylamino)phenyl]isonicotinamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-[4-(dimethylamino)phenyl]isonicotinamide has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-12(4-6-13)16-14(18)11-7-9-15-10-8-11/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGFJUSQDKWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
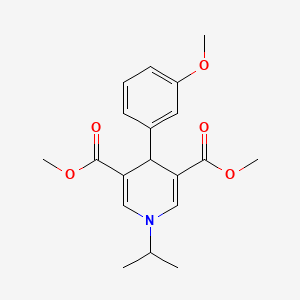
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)
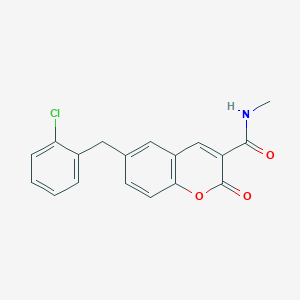
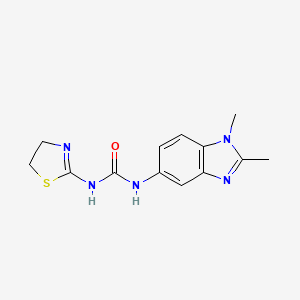
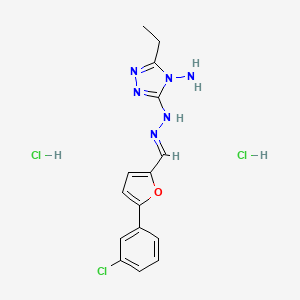
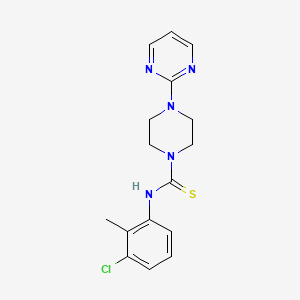
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)
